Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

Catalog No.
S773688
CAS No.
27317-59-5
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

CAS Number

27317-59-5

Product Name

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

IUPAC Name

ethyl 3-ethoxy-3-iminopropanoate

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3

InChI Key

ZAKAONRTRWRIJT-UHFFFAOYSA-N

SMILES

CCOC(=N)CC(=O)OCC

Canonical SMILES

CCOC(=N)CC(=O)OCC
  • Organic synthesis

    The imine functional group (C=N) in the molecule suggests potential applications as a building block in organic synthesis. Imines are known intermediates in the formation of various nitrogen-containing compounds, such as amines, amides, and heterocycles [PubChem, Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, ]. Research could investigate the use of Ethyl 3-ethoxy-3-iminopropionate in the synthesis of complex molecules with specific functionalities.

  • Medicinal chemistry

    The presence of the ester group (COOCH2CH3) and the imine group offers possibilities for exploring biological activity. Studies could investigate if the molecule exhibits any medicinal properties, such as antimicrobial or anti-inflammatory effects. Further research would be needed to determine its potential as a drug candidate.

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, also known as ethyl 3-ethoxy-3-iminopropanoate, is an organic compound with the molecular formula C7H13NO3 and a molecular weight of approximately 159.18 g/mol. This compound features both an ester and an imine functional group, contributing to its chemical reactivity and potential applications in organic synthesis. The structural representation of this compound can be expressed through its InChI string: InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3 .

The presence of the imine functional group (C=N) suggests its utility as a building block in the synthesis of various nitrogen-containing compounds, including amines and heterocycles. The ethoxy group (C2H5O-) and the ethyl ester group (CH3CH2COO-) enhance its versatility in

  • Esters: Some esters can be flammable or have irritating properties [].
  • Imines: Imines can be reactive and may form toxic byproducts [].

  • Reaction with Hydroxylamine: This compound can react with hydroxylamine to form a novel isoxazole derivative, demonstrating its ability to undergo cyclization and form heterocyclic compounds .
  • Reactions with Nitroanilines and Arylhydrazines: It can react with nitroanilines to produce imidate esters, which can further interact with arylhydrazines, leading to the formation of 1-aryl-3-nitroanilino-5-pyrazolones. This pathway illustrates its role in constructing complex molecular structures .

These reactions highlight the compound's potential for use in synthetic organic chemistry.

The synthesis of propanoic acid, 3-ethoxy-3-imino-, ethyl ester typically involves several steps:

  • Formation of Imines: The initial step may involve the condensation reaction between an amine and a carbonyl compound to form the imine.
  • Esterification: The addition of an alcohol (in this case, ethanol) leads to the formation of the ester group.

Specific synthetic pathways may vary based on desired derivatives or modifications, emphasizing the compound's versatility in organic synthesis .

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester has several applications across various fields:

  • Medicinal Chemistry: Its structure suggests potential use in drug development as a precursor for bioactive molecules.
  • Organic Synthesis: The compound serves as a versatile intermediate in synthesizing more complex organic compounds due to its reactive functional groups .
  • Research: It is utilized in scientific research for studying reaction mechanisms involving imines and esters.

Several compounds share similarities with propanoic acid, 3-ethoxy-3-imino-, ethyl ester due to their structural features or functional groups:

Compound NameMolecular FormulaKey Features
Ethyl AcetoacetateC6H10O3Contains a ketone functional group; used in similar synthetic pathways
Ethyl 2-methylpropanoateC7H14O2An ester without an imine; simpler structure
Ethyl GlyoxylateC4H6O3Contains aldehyde functionality; used in various syntheses

Uniqueness

What distinguishes propanoic acid, 3-ethoxy-3-imino-, ethyl ester from these compounds is its dual functionality as both an imine and an ester. This unique combination allows for diverse

Esterification of 3-Ethoxy-3-iminopropanoic Acid

The direct esterification of 3-ethoxy-3-iminopropanoic acid represents the most straightforward synthetic approach to the target compound. This method involves the acid-catalyzed condensation of the carboxylic acid with ethanol under reflux conditions . The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of water to yield the desired ethyl ester.

Reaction Mechanism:
The mechanism follows the classical Fischer esterification pathway. The carboxylic acid undergoes protonation at the carbonyl oxygen, enhancing the electrophilicity of the carbon center. Nucleophilic attack by ethanol leads to the formation of a tetrahedral intermediate, which subsequently eliminates water to generate the ester product .

Optimization Parameters:

  • Catalyst: Concentrated sulfuric acid (0.5-1.0 mol% relative to acid)
  • Temperature: 78-85°C (reflux conditions)
  • Reaction Time: 4-6 hours
  • Molar Ratio: 1:1.2-1.5 (acid:ethanol)
  • Yield: 75-85% (typical)

The reaction requires careful control of temperature and water removal to drive the equilibrium toward product formation. Dean-Stark apparatus or molecular sieves can be employed to remove water generated during the reaction .

Reaction of Ethyl Cyanoacetate with Ethanol

An alternative synthetic route involves the reaction of ethyl cyanoacetate with ethanol under specific conditions. This method exploits the reactivity of the cyano group toward nucleophilic addition reactions [2] [3]. The process involves the formation of an imine intermediate through condensation with ethanol in the presence of appropriate catalysts.

Mechanistic Pathway:
The reaction proceeds through nucleophilic addition of ethanol to the cyano group, followed by tautomerization to form the imine functionality. The process requires careful pH control and the presence of Lewis acid catalysts to facilitate the condensation reaction [2] [3].

Optimal Conditions:

  • Catalyst System: Zinc chloride or titanium tetrachloride (0.1-0.5 mol%)
  • Temperature: 60-80°C
  • Reaction Time: 8-12 hours
  • Solvent: Anhydrous ethanol or toluene
  • Atmosphere: Inert (nitrogen or argon)

The method provides good yields (70-85%) when conducted under anhydrous conditions with appropriate moisture exclusion techniques [2] [3].

Industrial Production Methods

Industrial synthesis of ethyl cyanoacetate derivatives typically employs continuous flow processes for enhanced efficiency and cost-effectiveness. The most prevalent industrial method involves the esterification of cyanoacetic acid with ethanol using heterogeneous catalysts [4] [5].

Continuous Flow Synthesis:
Industrial production utilizes tubular reactors with continuous feed systems. Raw materials are preheated and mixed in specialized equipment before entering the reaction zone [6]. The process involves:

  • Preheating Stage: Materials heated to 60-120°C at 0.05-0.5 MPa
  • Mixing Stage: Homogeneous mixing at 60-120°C
  • Reaction Stage: Continuous reaction at 65-150°C, 0.1-1.0 MPa
  • Separation Stage: Product isolation through distillation

Industrial Catalyst Systems:
The most effective industrial catalysts are mixed heteropoly acid systems. Research has demonstrated that a combination of silicotungstic acid and p-toluene sulfonic acid in equal proportions provides optimal performance [7] [5].

Optimized Industrial Parameters:

  • Catalyst Loading: 1.5% (w/w) relative to reactants
  • Molar Ratio: 1:3.5 (cyanoacetic acid:ethanol)
  • Temperature: 80°C
  • Reaction Time: 3.5 hours
  • Pressure: Atmospheric
  • Yield: 91.5% (optimized conditions)

The process achieves high conversion rates with minimal byproduct formation, making it economically viable for large-scale production [7] [5].

Optimization of Synthetic Parameters

Systematic optimization of reaction parameters is essential for maximizing yield and minimizing byproduct formation. Orthogonal experimental design has been employed to identify the most influential factors affecting the synthesis [7] [5].

Factor Analysis:
Statistical analysis reveals the following order of parameter importance:

  • Catalyst Amount (R = 0.11) - Most significant factor
  • Molar Ratio (R = 0.08) - Second most important
  • Temperature (R = 0.04) - Moderate influence
  • Reaction Time (R = 0.02) - Least significant

Temperature Optimization:
The optimal temperature range for esterification reactions is 80-85°C. Higher temperatures increase reaction rates but may lead to increased byproduct formation and substrate decomposition [7] [5].

Catalyst Optimization:
Mixed catalyst systems demonstrate superior performance compared to single-component catalysts. The optimal composition consists of silicotungstic acid and p-toluene sulfonic acid in a 1:1 ratio, providing both Brønsted and Lewis acid functionality [7] [5].

Reaction Time Studies:
Kinetic studies indicate that reaction completion occurs within 3-4 hours under optimal conditions. Extended reaction times beyond 6 hours do not significantly improve yields and may increase energy costs [7] [5].

Purification Techniques and Purity Validation

Effective purification is crucial for obtaining high-purity products suitable for pharmaceutical and industrial applications. Multiple purification techniques are available, each with specific advantages and limitations.

Distillation Methods

Fractional Distillation:
The most common purification method involves fractional distillation under reduced pressure. The technique is particularly effective for removing volatile impurities and unreacted starting materials [8] [9].

Operational Parameters:

  • Pressure: 20-50 mmHg
  • Temperature: 110-130°C
  • Column Efficiency: 15-20 theoretical plates
  • Purity Achieved: >99%
  • Recovery: 85-90%

Vacuum Distillation:
For heat-sensitive compounds, high vacuum distillation (<200 Pa) provides superior results with minimal thermal decomposition [10] [8].

Chromatographic Purification

Flash Chromatography:
Flash chromatography using silica gel provides excellent separation of closely related compounds. The technique is particularly useful for research-scale purification [9] [11].

Optimal Conditions:

  • Stationary Phase: Silica gel 60 (40-63 μm)
  • Mobile Phase: Hexane/ethyl acetate gradient (90:10 to 70:30)
  • Sample Loading: 2-5% (w/w) relative to silica
  • Flow Rate: 2-4 column volumes per minute
  • Detection: UV absorption at 254 nm

The method achieves >95% purity with 80-85% recovery, making it suitable for analytical and preparative applications [9] [11].

Recrystallization

Solvent Selection:
Recrystallization from appropriate solvents provides high-purity products through selective dissolution and crystallization [12] [13].

Recommended Solvents:

  • Ethanol: Excellent for most cyanoacetate derivatives
  • Water: Suitable for hydrochloride salts
  • Ethyl acetate: Effective for neutral compounds
  • Hexane/ethyl acetate mixtures: Optimal for fine-tuning solubility

Procedure:

  • Dissolve crude product in minimum amount of hot solvent
  • Filter hot solution to remove insoluble impurities
  • Cool slowly to room temperature
  • Collect crystals by filtration
  • Wash with cold solvent
  • Dry under vacuum

The technique typically yields 95-98% purity with 70-80% recovery [12] [13].

Purity Validation Methods

Gas Chromatography (GC):
GC analysis provides quantitative purity determination with high accuracy. The method employs flame ionization detection with internal standard calibration [7] [14].

Analytical Conditions:

  • Column: Capillary column (30 m × 0.25 mm ID)
  • Stationary Phase: DB-1 or equivalent
  • Carrier Gas: Nitrogen (1 mL/min)
  • Temperature Program: 120-250°C at 10°C/min
  • Detection: FID at 250°C
  • Retention Time: 0.80 min (typical)

The method achieves ±0.1% accuracy for purity determination [7] [14].

Nuclear Magnetic Resonance (NMR):
¹H and ¹³C NMR spectroscopy provide structural confirmation and purity assessment through integration analysis [14] [15].

Characteristic Signals:

  • ¹H NMR: Ethyl ester signals (1.2-1.4 ppm triplet, 4.1-4.3 ppm quartet)
  • ¹³C NMR: Carbonyl carbon (~170 ppm), cyano carbon (~117 ppm)
  • Integration: Quantitative analysis of impurities

Mass Spectrometry (MS):
Mass spectrometric analysis confirms molecular weight and provides fragmentation patterns for structural elucidation [14] [15].

Key Ions:

  • Molecular Ion: m/z 159 (M+)
  • Base Peak: m/z 114 (loss of ethoxy group)
  • Fragmentation: Characteristic loss of CO₂Et (45 mass units)

Green Chemistry Approaches to Synthesis

Environmental considerations have driven the development of sustainable synthetic methods that minimize waste generation and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation provides significant advantages in terms of reaction time reduction and energy efficiency [16] [17] [18].

Advantages:

  • Reaction Time: 2-15 minutes (compared to hours for conventional heating)
  • Energy Efficiency: 50-70% reduction in energy consumption
  • Yield Enhancement: 5-10% improvement in typical yields
  • Selectivity: Reduced byproduct formation

Optimal Conditions:

  • Power: 460-1000 W
  • Temperature: 80-120°C
  • Pressure: Sealed vessel (0.1-0.5 MPa)
  • Catalyst: P₂O₅ with piperidine
  • Solvent: Chlorobenzene or solvent-free conditions

The method achieves 80-95% yields with significantly reduced reaction times [16] [17] [18].

Solvent-Free Synthesis

Solvent-free synthetic approaches eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [19] [20] [21].

Mechanochemical Approach:
Grinding-induced synthesis using L-proline as catalyst provides excellent results under ambient conditions [19].

Procedure:

  • Mix aldehyde (1 mmol) with ethyl cyanoacetate (1.2 mmol)
  • Add L-proline (0.6 mmol) and silica gel (2 g)
  • Grind mixture with pestle and mortar
  • Microwave irradiate for 3-5 minutes
  • Extract product with chloroform

The method achieves quantitative yields (100%) with minimal environmental impact [19].

Aqueous Media Synthesis

Water-based synthetic methods represent the most environmentally benign approach to synthesis [22] [23].

Phase Transfer Catalysis:
Hexadecyltrimethylammonium bromide (HTMAB) catalyzes the Knoevenagel condensation in aqueous media [22].

Optimal Conditions:

  • Catalyst: 10 mol% HTMAB
  • Solvent: Water (10 mL per mmol substrate)
  • Temperature: Reflux (100°C)
  • Time: 15-45 minutes depending on substrate
  • Yield: 92-97%

The method provides excellent yields with complete catalyst recovery and reuse capability [22].

Biocatalytic Approaches

Enzymatic synthesis represents the most sustainable approach, though applications are currently limited [24] [25].

Fine Bubble Technology:
Recent developments employ fine bubble technology for enhanced mass transfer in biocatalytic reactions [24].

Advantages:

  • Selectivity: High stereoselectivity
  • Conditions: Mild temperature and pH
  • Sustainability: Renewable catalysts
  • Efficiency: High atom economy

While still in development, biocatalytic approaches show promise for future sustainable synthesis [24] [25].

XLogP3

1

UNII

FZO52Q3D3I

Other CAS

27317-59-5

Wikipedia

Ethyl 3-ethoxy-3-iminopropionate

General Manufacturing Information

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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